Giganteone A

Anti-quorum sensing Gram-negative bacteria Bioluminescence inhibition

Giganteone A (CAS 460337-13-7) is a dimeric acylphenol natural product first isolated from the fruits of Myristica gigantea. It belongs to a rare class of secondary metabolites found exclusively in the Myristicaceae family, specifically the genus Myristica.

Molecular Formula C42H50O10
Molecular Weight 714.8 g/mol
Cat. No. B1247764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGiganteone A
Synonymsgiganteone A
Molecular FormulaC42H50O10
Molecular Weight714.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2C3=C(C(=C(C=C3)O)C(=O)CCCCCCCCC4=CC(=C(C=C4)O)O)O)O)O)O
InChIInChI=1S/C42H50O10/c43-31-22-20-27(24-37(31)49)14-9-5-1-3-8-12-17-35(47)41-36(48)23-21-29(42(41)52)30-26-39(51)38(50)25-28(30)15-10-6-2-4-7-11-16-32(44)40-33(45)18-13-19-34(40)46/h13,18-26,43,45-46,48-52H,1-12,14-17H2
InChIKeyYLOQHHSJSFTBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Giganteone A for Targeted Research: Cytotoxic Acylphenol Dimer & Quorum Sensing Inhibitor


Giganteone A (CAS 460337-13-7) is a dimeric acylphenol natural product first isolated from the fruits of Myristica gigantea [1]. It belongs to a rare class of secondary metabolites found exclusively in the Myristicaceae family, specifically the genus Myristica [2]. Unlike its monomeric precursors such as the malabaricones, Giganteone A has a dimerized structure that confers distinct biological profiles, including in vitro cytotoxicity against human nasopharynx KB cells and anti-quorum sensing (anti-QS) activity against Gram-negative bacterial biosensors [1][3].

Rare dimeric acylphenol probe with emergent anti-QS activity absent in monomers
Supports anti-quorum sensing screening in Gram-negative bacterial biosensor models
Cytotoxicity profiling against KB cells as a dimer benchmark for SAR studies

Why Malabaricone C Cannot Substitute for Giganteone A in Functional Assays


Although Giganteone A is a biosynthetic dimer of malabaricone C and both compounds co-occur in Myristica species, their biological activities are not interchangeable [1]. In anti-quorum sensing assays against Escherichia coli [pSB401] and [pSB1075] biosensors, Giganteone A produced a concentration-dependent inhibition of bioluminescence, whereas malabaricone A, B, and C showed no significant anti-QS activity at all [2]. This functional divergence, where the dimeric form gains a new activity absent in the monomer, demonstrates that procuring malabaricone C as a substitute for Giganteone A would yield null results in QS inhibition studies and compromise any assay requiring this emergent pharmacological property.

Anti-QS activity

Malabaricone C completely lacks quorum sensing inhibition; dimer-dependent emergent activity may not transfer.

Cytotoxicity profile

Monomeric malabaricone C exhibits approximately 2-fold lower potency against KB cells; direct substitution misrepresents dimeric scaffold potency.

Structural basis

The dimeric architecture creates distinct 3D conformation and hydrogen-bonding capacity; monomer cannot recapitulate target engagement.

Quantitative Differentiation of Giganteone A: Head-to-Head Comparative Data


Quorum Sensing Inhibition: Giganteone A Is Active, Malabaricones A–C Are Inactive

In a direct comparative study, Giganteone A (compound 4) was tested alongside malabaricones A, B, and C for anti-quorum sensing activity using E. coli [pSB401] and E. coli [pSB1075] biosensors. Giganteone A produced significant, concentration-dependent bioluminescence inhibition across 95–380 µg/mL in both strains, while malabaricones A (1), B (2), and C (3) showed no significant bioluminescence inhibition under identical conditions [1].

QS Inhibition
Head-to-head
Giganteone A active; malabaricones A–C inactive
Supports anti-QS screening context
E. coli pSB401/pSB1075 biosensors; p
α-Glucosidase IC50
Head-to-head
39.52 µM
Intermediate benchmark in dimeric acylphenol SAR
vs. malabaricone C 59.61 µM, acarbose ~1.46 mM
KB Cytotoxicity IC50
Head-to-head
15 µg/mL
Reported cell-model response context
vs. malabaricone C 31 µg/mL, giganteone B 14 µg/mL
Dimer Architecture
Class-level
Enzymatic synthesis (25% yield)
Structural basis for emergent anti-QS activity
Confirmed by 1D/2D NMR and MS; source review
Anti-quorum sensing Gram-negative bacteria Bioluminescence inhibition

α-Glucosidase Inhibition: Giganteone A vs. Malabaricone C vs. Acarbose

Giganteone A (5) and its monomer malabaricone C (3) were evaluated for α-glucosidase inhibitory activity. Giganteone A exhibited an IC50 of 39.52 µM, making it 1.5-fold more potent than malabaricone C (IC50 59.61 µM) and 37-fold more potent than the clinical standard acarbose (IC50 ~1.46 mM, based on the reported 37-fold difference) [1]. A structurally related dimer, giganteone D, achieves an even lower IC50 of 5.05 µM, establishing a potency hierarchy (giganteone D > giganteone A > malabaricone C > acarbose) relevant for structure-activity relationship (SAR) studies [2].

α-Glucosidase IC50
Head-to-head
39.52 µM
Intermediate benchmark in dimeric acylphenol SAR
vs. malabaricone C 59.61 µM, acarbose ~1.46 mM
Antidiabetic α-glucosidase inhibition Enzyme assay

Cytotoxicity Profile: Giganteone A vs. Giganteone B vs. Malabaricone Precursors

Giganteone A (2) and giganteone B (3) are both dimeric acylphenols, yet their cytotoxicity differs measurably. Against human nasopharynx KB cells, giganteone A displayed an IC50 of 15 µg/mL, which is approximately equipotent to giganteone B (14 µg/mL), while the monomeric compounds promalabaricone B (1) and malabaricone C (4) showed lower potency with IC50 values of 30 µg/mL and 31 µg/mL, respectively [1]. The dimerization therefore approximately doubles cytotoxic potency relative to the monomeric forms.

KB Cytotoxicity IC50
Head-to-head
15 µg/mL
Reported cell-model response context
vs. malabaricone C 31 µg/mL, giganteone B 14 µg/mL
Cytotoxicity KB cells Anticancer

Structural Uniqueness: Giganteone A Dimer vs. Malabaricone C Monomer

Giganteone A is a dimer formed by oxidative coupling of two malabaricone C units. Its molecular formula (C42H50O10; MW 714.8 Da) is exactly double that of malabaricone C minus two hydrogen atoms, reflecting the dimeric linkage [1]. The enzymatic synthesis from malabaricone C using Rhizopus laccase has been demonstrated with a 25% yield, providing a sustainable semi-synthetic route that distinguishes it from solely extraction-dependent analogs . This dimeric architecture underpins the emergent anti-QS activity absent in the monomer.

Dimer Architecture
Class-level
Enzymatic synthesis (25% yield)
Structural basis for emergent anti-QS activity
Confirmed by 1D/2D NMR and MS; source review
Natural product chemistry Dimeric acylphenol Structural elucidation

Validated Application Scenarios for Giganteone A Based on Comparative Evidence


Anti-Quorum Sensing Probe for Gram-Negative Bacterial Communication Studies

Giganteone A is the only compound among the malabaricone–giganteone series that demonstrates anti-QS activity against both short-chain (pSB401) and long-chain (pSB1075) AHL biosensor systems without exhibiting bactericidal effects [1]. Researchers studying non-bactericidal QS disruption in E. coli models can use Giganteone A as a validated positive control at 95–380 µg/mL, where malabaricone C and other monomers fail to produce any response.

Intermediate Benchmark in Dimeric Acylphenol α-Glucosidase Inhibitor SAR Programs

With an IC50 of 39.52 µM against α-glucosidase, Giganteone A occupies a defined potency position between giganteone D (IC50 5.05 µM) and malabaricone C (IC50 59.61 µM), all tested under comparable assay conditions [1][2]. This makes it an essential calibration standard for medicinal chemistry efforts optimizing the dimeric acylphenol scaffold for antidiabetic activity.

Dimeric Acylphenol Reference Standard for Cytotoxicity Profiling Against KB Cells

Giganteone A (IC50 15 µg/mL) and giganteone B (IC50 14 µg/mL) are the only two dimeric acylphenols with published quantitative cytotoxicity data against human nasopharynx KB cells, each approximately twice as potent as the monomeric forms [1]. Procurement of Giganteone A alongside malabaricone C (IC50 31 µg/mL) enables direct monomer-vs-dimer cytotoxicity comparisons essential for natural product-based anticancer lead optimization.

Semi-Synthetic Scalability Studies for Rare Dimeric Natural Products

Unlike giganteone D, which has only been reported via natural extraction, Giganteone A has a demonstrated enzymatic synthesis route from malabaricone C with 25% yield [1]. Industrial and academic groups exploring scalable production of dimeric acylphenols should select Giganteone A as the tractable entry point for process chemistry development, using the established Rhus laccase–mediated protocol.

Application
Selection Property
Validation Focus
Gram-negative QS disruption studies
Anti-QS screening context
AHL biosensor response (pSB401/pSB1075)
α-Glucosidase inhibitor SAR programs
Dimeric scaffold potency ranking
Enzyme inhibition benchmark
Cytotoxicity profiling (KB cells)
Cell-model endpoint review
Monomer-dimer potency comparison
Scalable dimeric natural product synthesis
Semi-synthetic process feasibility
Enzymatic dimerization yield
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